Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound classified under thienopyridines. This compound features a unique structural framework that includes a thieno[2,3-c]pyridine core, an ethyl ester group, and an amino group, which contribute to its potential applications in medicinal chemistry and materials science. The compound's molecular formula is , with a molecular weight of approximately .
The synthesis of ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethyl ester and amino groups.
The molecular structure of ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate consists of several key components:
Property | Value |
---|---|
Molecular Formula | C18H20N2O3S |
Molecular Weight | 344.4 g/mol |
IUPAC Name | Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
InChI | InChI=1S/C18H20N2O3S/c1-2-23... |
InChI Key | LRAZAABAHQXGHV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=CC=C3)N |
Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets like enzymes or receptors. This compound may bind through:
These interactions can modulate the activity of the targets involved in various biological pathways .
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and practical applications across various scientific fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2